5-Chloro-1,3-benzodioxole-4-carbaldehyde
Description
Overview of Benzodioxole Chemistry in Academic Research
The 1,3-benzodioxole (B145889), a heterocyclic organic compound, consists of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring. ontosight.ai This core structure is noted for its stability and conjugation. ontosight.ai The presence of two oxygen atoms in the dioxole ring increases the electron density, making it reactive and an important component in organic synthesis. chemicalbook.com In academic research, the 1,3-benzodioxole moiety is a subject of extensive study due to its presence in numerous natural products and its versatile role as a precursor in the synthesis of more complex molecules. chemicalbook.comworldresearchersassociations.com
Derivatives of 1,3-benzodioxole are investigated for a wide range of potential therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. ontosight.aiontosight.ainih.gov The versatility of the benzodioxole structure allows for the formation of a variety of derivatives, expanding its utility in different chemical applications, particularly in medicinal chemistry for the design and synthesis of new bioactive molecules. ontosight.aichemicalbook.comontosight.ai Synthetic routes to these compounds are well-explored, often involving reactions like the Suzuki-Miyaura coupling to create novel derivatives with diverse biological activities. worldresearchersassociations.comresearchgate.net
Importance of the 5-Chloro-1,3-benzodioxole-4-carbaldehyde Scaffold in Advanced Chemical and Biological Investigations
The this compound scaffold is a specific derivative that holds considerable importance as a building block in advanced chemical synthesis. The presence of the chloro and aldehyde functional groups provides reactive sites for further molecular elaboration.
A highly significant application of a related moiety is found in the development of kinase inhibitors for cancer therapy. The compound N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, also known as AZD0530 or Saracatinib, is a potent and selective dual-specific c-Src/Abl kinase inhibitor. nih.gov This compound, which incorporates the 5-chloro-1,3-benzodioxole (B1345674) unit, has been investigated for its potential in treating cancer. nih.gov The development of such targeted therapies underscores the critical role of the 5-chloro-1,3-benzodioxole scaffold as an essential intermediate in the synthesis of complex pharmaceutical agents. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 249636-63-3 aobchem.comchemscene.com |
| Molecular Formula | C₈H₅ClO₃ aobchem.comchemscene.com |
| Molecular Weight | 184.58 g/mol chemscene.com |
| Purity | ≥98% chemscene.com |
| Topological Polar Surface Area (TPSA) | 35.53 Ų chemscene.com |
| LogP | 1.8812 chemscene.com |
| Hydrogen Bond Acceptors | 3 chemscene.com |
| Hydrogen Bond Donors | 0 chemscene.com |
| Rotatable Bonds | 1 chemscene.com |
This interactive table provides key physicochemical data for this compound.
Current Research Gaps and Future Perspectives for this compound in Scholarly Pursuits
While the benzodioxole framework is widely studied, research specifically focused on this compound is less extensive. A significant research gap exists in fully exploring the synthetic potential of this particular carbaldehyde. Investigations into novel reaction pathways and the synthesis of a broader library of derivatives could yield compounds with unique biological activities.
Future research could be directed towards several promising areas:
Expansion of Derivative Libraries: Systematic modification of the aldehyde and chloro groups, as well as substitutions on the aromatic ring, could lead to the discovery of new compounds with enhanced or novel biological profiles.
Exploration of New Biological Targets: While its role in kinase inhibitors is noted, derivatives of this compound could be screened against a wider array of biological targets, such as cyclooxygenase (COX) enzymes, or for applications as antidiabetic or antimicrobial agents, which are areas of active research for other benzodioxole derivatives. nih.govnih.govresearchgate.net
Development of Novel Agrochemicals: The benzodioxole moiety has been explored in the context of plant growth regulators. researchgate.netfrontiersin.org Future studies could investigate whether derivatives of this compound possess useful properties as herbicides or root growth promoters.
The existing body of research on benzodioxoles suggests that this specific chloro-substituted carbaldehyde is a promising scaffold for the discovery and development of new chemical entities for a variety of scientific applications. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-benzodioxole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXYEJXCPDMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1,3 Benzodioxole 4 Carbaldehyde
Electrophilic Character of the Aldehyde Moiety in 5-Chloro-1,3-benzodioxole-4-carbaldehyde
The aldehyde functional group in this compound is characterized by a significant electrophilic nature, rendering the carbonyl carbon susceptible to attack by nucleophiles. This inherent reactivity is a consequence of the polarization of the carbon-oxygen double bond, where the greater electronegativity of the oxygen atom draws electron density away from the carbon, inducing a partial positive charge.
Influence of the Electron-Withdrawing Benzodioxole Ring and Chloro Substituent on Formyl Group Electrophilicity
Similarly, the chloro substituent exerts a strong electron-withdrawing inductive effect (-I effect) due to its high electronegativity. This effect further depletes electron density from the aromatic ring and, by extension, from the attached formyl group. The cumulative electron-withdrawing nature of both the benzodioxole moiety and the chlorine atom significantly increases the electrophilic character of the aldehyde, making it more reactive towards nucleophilic attack compared to unsubstituted benzaldehyde (B42025).
Nucleophilic Addition Reactions of this compound
The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of nucleophilic addition reactions. These reactions are fundamental to the construction of more complex molecular architectures.
Exploration of Reaction Pathways and Identification of Intermediate Species
The general mechanism for nucleophilic addition to this compound involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial attack leads to the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. This alkoxide intermediate is typically protonated in a subsequent step to yield the final alcohol product.
For instance, in a Grignard reaction, an organomagnesium halide (R-MgX) acts as the nucleophile. The carbanionic portion of the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. Subsequent workup with a protic source, such as dilute acid, furnishes the corresponding secondary alcohol.
Similarly, reactions with other nucleophiles like cyanide ions (from sources such as KCN) would proceed through a cyanohydrin intermediate. The exploration of these pathways is crucial for understanding the synthetic potential of this aldehyde.
While specific experimental data on the nucleophilic addition reactions of this compound is not extensively detailed in publicly available literature, the reactivity can be inferred from its structural analog, 6-chloropiperonal.
Oxidation and Reduction Chemistry of the Aldehyde Functionality
The aldehyde group of this compound can readily undergo both oxidation and reduction, providing synthetic routes to the corresponding carboxylic acids and alcohols, respectively.
Selective Oxidation to Corresponding Carboxylic Acid Derivatives
The oxidation of this compound to its corresponding carboxylic acid, 5-chloro-1,3-benzodioxole-4-carboxylic acid, is a synthetically valuable transformation. This can be achieved using a variety of oxidizing agents. A common and effective method for the oxidation of the analogous compound, 6-chloropiperonal, involves the use of potassium permanganate (KMnO₄) in a benzene (B151609) solution with a 2% aqueous solution of the oxidant. This method is expected to be applicable to this compound, yielding the desired carboxylic acid.
Table 1: Representative Oxidation of a Substituted Benzodioxole-4-carbaldehyde
| Starting Material | Oxidizing Agent | Product | Reference |
|---|
This table illustrates a known oxidation reaction for a closely related isomer, providing a model for the expected reactivity of this compound.
Reductive Transformations to Alcohols and Other Reduced Species
The aldehyde functionality of this compound can be selectively reduced to the corresponding primary alcohol, (5-chloro-1,3-benzodioxol-4-yl)methanol. This transformation is typically accomplished using mild reducing agents to avoid the reduction of other functional groups. Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Based on the known reduction of its isomer, 6-chloropiperonal to 6-chloropiperonyl alcohol, it is anticipated that similar conditions would effectively reduce this compound.
Table 2: Anticipated Reduction of this compound
| Starting Material | Reducing Agent | Expected Product |
|---|
This table presents the expected outcome of the reduction of the title compound based on the established reactivity of its isomer.
Substitution Reactions on the Benzodioxole Core of this compound
The benzodioxole core of this compound is an electron-rich aromatic system, which typically makes it amenable to electrophilic aromatic substitution. However, the presence of both a chloro and a formyl group, which are electron-withdrawing, deactivates the ring towards electrophilic attack. The directing effects of these substituents would influence the position of any potential substitution.
Investigations into Halogenated Coupling Reactions
Halogenated aromatic compounds are key substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
While specific studies on this compound participating in such reactions are scarce, research on structurally related bromo-benzodioxole derivatives has demonstrated successful Suzuki-Miyaura couplings. For instance, (6-bromobenzo[d] chemicalbook.comachemblock.comdioxol-5-yl)methanol has been utilized in palladium-catalyzed cross-coupling reactions with various boronic acids to synthesize a range of biaryl compounds. This suggests that the chloro-substituted analogue, this compound, could potentially undergo similar transformations, although the reactivity of a chloro substituent is generally lower than that of a bromo substituent, often requiring more specialized catalytic systems.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Potential Product Type |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Biaryl or vinyl-substituted benzodioxole |
| Heck Coupling | Alkene | Cinnamaldehyde derivative |
| Buchwald-Hartwig Amination | Amine | Amino-substituted benzodioxole |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted benzodioxole |
Derivatization Strategies for Modulating Reactivity and Stability (e.g., Oxime Formation, Hydrazone Formation)
The aldehyde functional group in this compound is a primary site for chemical modification. Derivatization of the carbaldehyde can be employed to alter the compound's electronic properties, steric hindrance, and stability, which can be crucial for subsequent synthetic steps or for tuning its biological activity.
Common derivatization strategies for aldehydes include the formation of imines, oximes, and hydrazones through condensation reactions with primary amines, hydroxylamine, and hydrazines, respectively. These reactions are typically straightforward and proceed with high yields.
Oxime Formation: The reaction of this compound with hydroxylamine (NH2OH) would be expected to yield the corresponding oxime. The formation of the C=N bond in the oxime alters the electronic nature of the substituent and can introduce E/Z isomerism.
Hydrazone Formation: Similarly, reaction with hydrazine (N2H4) or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) would lead to the formation of hydrazones. Hydrazones are versatile intermediates that can undergo further reactions, such as cyclization or reduction. The synthesis of various hydrazone derivatives from a range of aromatic aldehydes is well-established in the literature, indicating that this compound would likely undergo this transformation readily.
Table 2: Potential Derivatization Reactions of the Aldehyde Group
| Reagent | Derivative Formed | General Reaction Conditions |
| Hydroxylamine (NH2OH) | Oxime | Mildly acidic or basic conditions |
| Hydrazine (N2H4) | Hydrazone | Mildly acidic conditions |
| Phenylhydrazine | Phenylhydrazone | Mildly acidic conditions |
| Semicarbazide | Semicarbazone | Mildly acidic conditions |
| Thiosemicarbazide (B42300) | Thiosemicarbazone | Mildly acidic conditions |
In a notable example of the utility of a derivative of this compound, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a complex molecule with potential biological activity, was synthesized. nih.gov This highlights the importance of the 5-chloro-1,3-benzodioxole (B1345674) moiety as a building block in medicinal chemistry, where the initial carbaldehyde would be converted to an amine to facilitate the final coupling step.
Further research is required to fully elucidate the specific reactivity and reaction kinetics of this compound in these and other chemical transformations. Such studies would be invaluable for expanding its application in synthetic organic chemistry.
Computational and Theoretical Chemistry Studies on 5 Chloro 1,3 Benzodioxole 4 Carbaldehyde and Its Analogues
Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule is fundamental to understanding its chemical properties. Molecular orbital theory is a cornerstone of this understanding, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.
Theoretical studies on 1,3-benzodioxole (B145889) derivatives, which are structural analogues of 5-Chloro-1,3-benzodioxole-4-carbaldehyde, have been conducted using quantum chemical calculations. These studies reveal that the HOMO is typically localized over the electron-rich benzodioxole ring system, indicating its role as the primary site for electron donation in chemical reactions. Conversely, the LUMO is often distributed over the entire molecule, including any electron-withdrawing substituents, signifying its capacity to accept electrons.
A smaller HOMO-LUMO energy gap suggests that a molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For substituted benzodioxoles, the nature and position of substituents can significantly influence this energy gap. Electron-withdrawing groups, such as the chloro and carbaldehyde groups in this compound, are expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's reactivity towards nucleophiles.
Table 1: Calculated HOMO-LUMO Energies and Gaps for Representative Benzodioxole Analogues
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 1,3-Benzodioxole | -8.98 | -0.65 | 8.33 |
| 5-Nitro-1,3-benzodioxole | -9.62 | -2.13 | 7.49 |
| 1,3-Benzodioxole-5-carbaldehyde | -9.35 | -1.87 | 7.48 |
Note: The data presented in this table is illustrative and based on computational studies of analogous compounds. The exact values for this compound would require specific calculations.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations provide a quantitative basis for predicting the reactivity of molecules. By solving the Schrödinger equation for a given molecular system, various electronic properties that govern reactivity can be determined.
Mulliken charge analysis and other methods for calculating atomic charges provide a more detailed picture of the electron distribution within the molecule. In substituted benzodioxoles, the oxygen atoms of the dioxole ring and the chlorine atom are expected to carry partial negative charges, while the carbon atoms bonded to them will have partial positive charges. The carbonyl carbon of the aldehyde group is particularly electrophilic due to the strong electron-withdrawing effect of the adjacent oxygen atom. This makes it a primary target for nucleophilic attack, a key step in many of its chemical reactions. QSAR studies on the antilipid peroxidative activity of substituted benzodioxoles have suggested that the activity is significantly influenced by the charges on the carbon atoms of the dioxole ring. peerj.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzodioxole Carbaldehydes
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new compounds and guide the design of more potent analogues.
For substituted benzodioxole carbaldehydes, QSAR studies can be employed to explore their potential as, for example, antimicrobial or anticancer agents. These models typically involve the calculation of a wide range of molecular descriptors.
Several classes of molecular descriptors are important in QSAR modeling of benzodioxole derivatives:
Hydrophobicity: Often quantified by the logarithm of the partition coefficient (log P), hydrophobicity describes a molecule's affinity for nonpolar environments. It is a critical factor in determining how a molecule will be absorbed, distributed, metabolized, and excreted (ADME) in a biological system.
Polarization: This descriptor relates to how the electron cloud of a molecule is distorted by an external electric field. More polarizable molecules can engage in stronger intermolecular interactions.
Surface Area: The solvent-accessible surface area and the polar surface area are important for understanding a molecule's solubility and its ability to permeate biological membranes. Studies on benzodioxole derivatives have highlighted the importance of charged surface area in their biological activity. peerj.com
Hydration Energy: This is the energy released when a molecule is transferred from the gas phase to a solvent. It is a measure of a molecule's affinity for the solvent and is related to its solubility.
By correlating these and other descriptors with experimentally determined biological activities, robust QSAR models can be developed for the benzodioxole carbaldehyde class of compounds.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein or nucleic acid.
In the context of benzodioxole derivatives, molecular docking studies have been performed to investigate their potential as anticancer and antidiabetic agents. For instance, docking simulations of thiazolyl-pyrazoline derivatives containing a benzodioxole moiety have been used to predict their binding mode within the active site of the HER-2 protein, a target in breast cancer therapy. researchgate.net Similarly, docking studies have been employed to explore the interactions of 1,3-benzodioxole-based dacarbazine derivatives with tubulin, a protein involved in cell division and a target for anticancer drugs. arxiv.org
These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition states. scribd.com For this compound, the reactivity is largely dictated by the aldehyde functional group. Computational studies on benzaldehyde (B42025) and its derivatives provide a framework for understanding the likely reaction pathways for this compound.
Common reactions of aromatic aldehydes that have been investigated computationally include:
Nucleophilic Addition: This is a fundamental reaction of aldehydes. libretexts.org Computational studies can model the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The energy barrier for this process, which corresponds to the transition state, can be calculated to predict the reaction rate.
Cannizzaro Reaction: In the presence of a strong base, non-enolizable aldehydes like benzaldehyde can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol. wikipedia.org Density Functional Theory (DFT) studies have been used to investigate the mechanism of this reaction, including the key hydride transfer step. researchgate.net
Wittig Reaction: This reaction is a widely used method for the synthesis of alkenes from aldehydes. masterorganicchemistry.com Computational studies have provided insights into the stereoselectivity of the Wittig reaction with substituted benzaldehydes by analyzing the energies of the different possible transition states.
By applying these computational methodologies to this compound, the influence of the chloro and benzodioxole substituents on the reactivity of the aldehyde group can be systematically investigated, providing a deeper understanding of its chemical behavior and guiding its use in organic synthesis.
Design, Synthesis, and Characterization of 5 Chloro 1,3 Benzodioxole 4 Carbaldehyde Derivatives and Analogues
Rational Design Principles for Novel Analogues with Modified Chemical and Biological Profiles
The rational design of novel analogues of 5-Chloro-1,3-benzodioxole-4-carbaldehyde is guided by established principles of medicinal chemistry and materials science. The primary objective is to systematically modify the parent structure to achieve desired chemical and biological profiles. A key strategy involves leveraging the existing functionalities of the molecule—the chloro, aldehyde, and benzodioxole groups—as starting points for derivatization.
The aldehyde group offers a versatile handle for introducing a wide range of chemical diversity. It can be readily converted into other functional groups such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form imines, oximes, and hydrazones. This allows for the exploration of a vast chemical space and the introduction of moieties that can modulate properties like solubility, bioavailability, and target engagement.
The design of novel analogues also considers the electronic effects of the substituents. The chlorine atom at the 5-position and the aldehyde group at the 4-position are both electron-withdrawing, which influences the reactivity of the benzodioxole ring. The strategic placement of additional substituents can either enhance or attenuate these electronic effects, thereby altering the molecule's reactivity and potential biological activity. A conventional strategy in rational drug design involves a detailed understanding of the structural mechanisms of how low molecular weight organic compounds specifically bind with target enzymes. scispace.com
Synthesis and Comprehensive Characterization of Substituted Benzodioxole Carbaldehydes
The synthesis of substituted benzodioxole carbaldehydes, including this compound, typically involves multi-step synthetic routes starting from commercially available precursors. A common strategy is the functionalization of a pre-formed benzodioxole ring system.
A general approach to synthesizing derivatives of this scaffold involves the Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an appropriate acetophenone (B1666503) in the presence of a base. davidpublisher.com For instance, 2,4-bis(4-chlorobenzyloxy)benzaldehyde can be reacted with substituted acetophenones to yield chalcone (B49325) derivatives. davidpublisher.com These chalcones can then be further modified to introduce additional chemical diversity.
The comprehensive characterization of these synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are indispensable for elucidating the molecular structure. In the 1H NMR spectrum of a benzodioxole derivative, the two protons of the O-CH2-O group typically appear as a characteristic singlet around 6.13 ppm. nih.gov The aromatic protons and protons of any substituents will have distinct chemical shifts and coupling patterns that allow for their unambiguous assignment. For example, in the 1H NMR spectrum of Methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govscispace.comdioxol-5-yl)acetate, the O-CH2-O protons appear as a singlet at 6.13 ppm, while the aromatic and other aliphatic protons are observed in their expected regions. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The carbonyl (C=O) stretching vibration of the aldehyde group in benzodioxole carbaldehydes is typically observed in the region of 1657-1770 cm-1. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which in turn confirms its elemental composition.
The following interactive data table provides an example of the kind of characterization data that would be expected for a substituted benzodioxole derivative.
| Compound | Technique | Key Signals/Bands |
|---|---|---|
| Methyl 2-(6-(2-iodobenzoyl)benzo[d] nih.govscispace.comdioxol-5-yl)acetate | 1H NMR (DMSO-d6) | δ 7.95 (d, 1H), 7.51 (t, 1H), 7.23–7.30 (m, 2H), 7.11 (s, 1H), 6.64 (s, 1H), 6.13 (s, 2H, O-CH2-O), 3.92 (s, 2H), 3.59 (s, 3H) |
| IR (FTIR/FTNIR-ATR) | 1740 cm-1 (ester C=O), 1659 cm-1 (ketone C=O) | |
| ESI-MS | m/z 424.9875 [M]+ |
Impact of Halogenation (e.g., Chlorine, Bromine) on Compound Reactivity and Potential Bioactivity
The introduction of halogen atoms, such as chlorine or bromine, onto the benzodioxole ring has a profound impact on the compound's reactivity and potential bioactivity. Halogens are known to influence a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.
The chlorine atom at the 5-position of this compound is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although such reactions are generally less common for this ring system. The electron-withdrawing nature of the chlorine atom also increases the acidity of the aldehydic proton, which can influence its reactivity in certain condensation reactions.
From a bioactivity perspective, halogenation is a widely used strategy in drug design. The introduction of a chlorine or bromine atom can lead to several beneficial effects:
Increased Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in biological targets such as proteins. This can lead to increased binding affinity and potency.
Metabolic Blocking: The introduction of a halogen at a metabolically susceptible position can block enzymatic degradation, thereby increasing the compound's in vivo half-life.
The position of the halogen atom is critical. For instance, studies on halogenated benzodioxole derivatives have shown that ortho-iodinated compounds can be more toxic than their meta-iodinated counterparts, highlighting the importance of positional isomerism. nih.gov
Comparative Studies of Structural Isomers and Positional Effects on Molecular Properties and Activities
The biological activity and physicochemical properties of substituted benzodioxoles are highly dependent on the arrangement of substituents on the aromatic ring. A comparative study of structural isomers of this compound would be crucial for understanding the structure-activity relationship (SAR).
For example, comparing the properties of this compound with its isomers, such as 6-Chloro-1,3-benzodioxole-4-carbaldehyde or 7-Chloro-1,3-benzodioxole-5-carbaldehyde, would reveal the impact of the relative positions of the chloro and carbaldehyde groups. These positional differences would lead to variations in:
Electronic Distribution: The electronic effects of the chloro and carbaldehyde groups would have different influences on the electron density at various positions of the benzodioxole ring in each isomer. This would affect their reactivity in chemical reactions and their ability to interact with biological targets.
Steric Hindrance: The proximity of the substituents in different isomers can lead to varying degrees of steric hindrance, which can influence their ability to adopt certain conformations and bind to target sites.
Preparation and Characterization of Complex Derivatives (e.g., Thiosemicarbazone Complexes, Peptidyl Conjugates)
The aldehyde functionality of this compound is a gateway for the synthesis of more complex derivatives, such as thiosemicarbazones. Thiosemicarbazones are formed through the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). chemmethod.com This reaction is typically carried out by refluxing the reactants in an alcoholic solvent, often with a catalytic amount of acid. chemmethod.com
The resulting thiosemicarbazone of this compound would be a versatile ligand capable of coordinating to metal ions through its sulfur and nitrogen atoms. The synthesis of metal complexes of thiosemicarbazones often involves the reaction of the thiosemicarbazone ligand with a metal salt, such as a palladium(II) or platinum(II) salt, in a suitable solvent. davidpublisher.com
The characterization of these complex derivatives involves a suite of analytical techniques:
NMR Spectroscopy: 1H and 13C NMR are used to confirm the formation of the thiosemicarbazone and to study the coordination of the ligand to the metal center. Upon complexation, shifts in the signals of the protons and carbons near the coordinating atoms are observed.
IR Spectroscopy: The C=S and C=N stretching vibrations in the IR spectrum provide evidence for the formation of the thiosemicarbazone and its coordination to the metal.
Mass Spectrometry: This technique confirms the molecular weight of the complex derivative.
The following interactive data table outlines a general synthetic procedure and expected characterization data for a thiosemicarbazone derivative of a chloro-substituted benzaldehyde.
| Derivative | Synthetic Method | Expected Characterization Data |
|---|---|---|
| Thiosemicarbazone of 2-chloro-4-hydroxy-benzaldehyde | Condensation of 2-chloro-4-hydroxy-benzaldehyde with thiosemicarbazide in refluxing ethanol. | 1H NMR: Signals for aromatic protons, NH protons, and the azomethine CH=N proton. IR: Bands for N-H, C=N, and C=S stretching vibrations. |
Conformational Analysis and Stereochemical Influences on Molecular Recognition
The three-dimensional structure and conformational flexibility of this compound and its derivatives play a crucial role in their interaction with biological targets, a process known as molecular recognition. The benzodioxole ring itself is not perfectly planar and can adopt a slightly puckered conformation. The presence of substituents, particularly at the ortho positions, can significantly influence the preferred conformation.
In this compound, the carbaldehyde group is ortho to one of the oxygen atoms of the dioxole ring. This proximity can lead to steric interactions that influence the orientation of the aldehyde group relative to the ring. The rotational barrier around the bond connecting the aldehyde group to the aromatic ring will determine the conformational preferences. Studies on ortho-substituted benzophenones have shown that the conformational preferences can be investigated using carbon-13 NMR spectroscopy and computational methods. scite.ai
Dynamic NMR spectroscopy and computational modeling are powerful tools for studying the conformational mobility of such molecules. mdpi.com These studies can provide insights into the energy barriers between different conformers and the relative populations of each conformer in solution, which is critical for understanding their behavior in a biological environment.
Advanced Analytical and Spectroscopic Characterization of 5 Chloro 1,3 Benzodioxole 4 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments would unequivocally confirm the constitution of 5-Chloro-1,3-benzodioxole-4-carbaldehyde.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, three distinct sets of signals are anticipated.
Aldehyde Proton (-CHO): A highly deshielded singlet is expected in the δ 9.8-10.5 ppm region. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and its magnetic anisotropy. The signal would appear as a singlet as there are no adjacent protons to couple with.
Aromatic Protons (Ar-H): Two protons are located on the aromatic ring at positions 6 and 7. These protons are ortho to each other and would constitute an AX or AB spin system. Consequently, they are expected to appear as a pair of doublets in the aromatic region (approximately δ 7.0-7.8 ppm). The coupling constant between them (³JHH) would be in the typical range for ortho-coupling, around 7-9 Hz.
Benzodioxole Protons (-OCH₂O-): The two protons of the methylene-dioxo bridge are chemically equivalent and are not coupled to any other protons. They would give rise to a sharp singlet, typically observed between δ 6.0-6.2 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.5 | Singlet | 1H | H-C(O) |
| ~7.0 - 7.8 | Doublet | 1H | Ar-H |
| ~7.0 - 7.8 | Doublet | 1H | Ar-H |
| ~6.0 - 6.2 | Singlet | 2H | O-CH₂-O |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the carbon skeleton and the nature of functional groups. For this molecule, eight distinct carbon signals are expected.
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, with a characteristic chemical shift expected in the δ 185-195 ppm range.
Aromatic and Benzodioxole Carbons: Six signals are anticipated for the carbons of the fused ring system, typically appearing between δ 105-155 ppm. The carbons directly attached to oxygen (C-3a and C-7a) and the halogen (C-5) would have their chemical shifts influenced by the electronegativity of these substituents. The carbon bearing the aldehyde (C-4) would also be significantly affected.
Methylene-dioxo Carbon: The carbon of the -OCH₂O- group is expected to produce a signal around δ 101-103 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| 185 - 195 | C=O |
| 105 - 155 | Aromatic & Benzodioxole Carbons (6 signals) |
| 101 - 103 | O-CH₂-O |
While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, the key correlation would be a cross-peak connecting the two aromatic proton signals, confirming their ortho relationship (three-bond coupling). nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu This would allow for the unambiguous assignment of the protonated aromatic carbons and the methylene-dioxo carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by revealing long-range (two- and three-bond) ¹H-¹³C couplings. columbia.edu Key expected correlations would include:
The aldehyde proton (CHO) showing cross-peaks to the aromatic carbon it is attached to (C-4) and the adjacent aromatic carbon (C-5).
The aromatic protons showing correlations to neighboring carbons, helping to assign the quaternary (non-protonated) carbons.
The methylene-dioxo protons showing correlations to the two carbons of the dioxole ring they are attached to (C-3a and C-7a).
X-ray Crystallography for Precise Molecular Geometry and Conformational Analysis
Single-crystal X-ray crystallography provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been reported in publicly accessible databases, the technique would yield critical structural details.
X-ray diffraction analysis would provide an unambiguous confirmation of the substitution pattern on the aromatic ring, verifying the relative positions of the chloro, aldehyde, and benzodioxole functionalities. Furthermore, it would precisely determine the planarity of the bicyclic benzodioxole ring system. Studies on related benzodioxole derivatives have shown that this ring system is generally planar. mdpi.comsemanticscholar.org The analysis would also reveal the rotational conformation (torsion angle) of the aldehyde group relative to the aromatic ring.
The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, several key interactions could be anticipated and analyzed:
Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl group on an adjacent molecule. nih.govrsc.org
Hydrogen Bonding: Weak C-H···O hydrogen bonds, involving the aldehyde proton or aromatic protons as donors and the carbonyl or dioxole oxygens as acceptors, are likely to play a significant role in the crystal packing. nih.gov
π-π Stacking: The electron-rich aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov
Analysis of these interactions provides insight into the supramolecular chemistry of the compound and can influence its physical properties, such as melting point and solubility. mdpi.commdpi.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Detailed experimental data on the mass spectrum and fragmentation pattern of this compound is not available in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Specific high-resolution mass spectrometry data, which would provide the exact mass of the compound and confirm its elemental composition, could not be found.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
The characteristic infrared absorption frequencies for the functional groups present in this compound are not documented in the available resources.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Information regarding the UV-Vis absorption maxima and corresponding electronic transitions for this compound is not available.
Advanced Chromatographic Purity Assessment Techniques (e.g., UPLC, GC-MS)
Specific methods and results from advanced chromatographic techniques for the purity assessment of this compound have not been published or made available in the searched databases.
Applications of 5 Chloro 1,3 Benzodioxole 4 Carbaldehyde in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate in the Construction of Diverse Organic Compounds
5-Chloro-1,3-benzodioxole-4-carbaldehyde serves as a pivotal intermediate in the synthesis of a range of organic compounds, largely owing to the reactivity of its aldehyde group. This functional group provides a handle for various chemical transformations, allowing for the elongation of carbon chains and the introduction of new functionalities.
The aldehyde group can readily participate in classic organic reactions such as Wittig reactions, Horner-Wadsworth-Emmons reactions, and aldol (B89426) condensations, enabling the formation of carbon-carbon double bonds and β-hydroxy carbonyl compounds, respectively. These products can then be further elaborated into more complex structures. Moreover, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives and expanding the synthetic possibilities.
The presence of the chloro and benzodioxole moieties also influences the reactivity and properties of the resulting molecules. The benzodioxole ring, for instance, is a common structural motif in many natural products and pharmacologically active compounds. The chlorine atom can also be a site for further functionalization, for example, through nucleophilic aromatic substitution reactions or cross-coupling reactions, although this is generally less facile on an electron-rich aromatic ring.
Contribution to the Synthesis of Pharmaceutical Precursors and Bioactive Hybrids
A significant application of this compound is in the synthesis of pharmaceutical precursors. A noteworthy example is its use in the preparation of N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a potent and selective dual inhibitor of c-Src and Abl kinases, which has been investigated for its potential in cancer therapy. aobchem.com
In the synthesis of this complex molecule, the this compound moiety is incorporated to form a key part of the final structure that binds to the kinase enzymes. aobchem.com The specific substitution pattern on the benzodioxole ring is crucial for the biological activity of the final compound.
The versatility of this compound allows for its incorporation into various heterocyclic scaffolds, leading to the generation of bioactive hybrid molecules. These hybrids can be designed to interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy or novel pharmacological profiles.
Utility in the Development of Novel Agrochemicals
While the primary documented applications of this compound are in the pharmaceutical realm, the structural motifs it contains are also of interest in the agrochemical industry. The benzodioxole moiety, for instance, is a well-known synergist for insecticides, enhancing their potency by inhibiting metabolic enzymes in insects.
Although direct applications of this compound in the synthesis of commercialized agrochemicals are not extensively reported in publicly available literature, its potential as a scaffold for the development of new pesticides and herbicides cannot be discounted. The introduction of the chloro-substituted benzodioxole unit into known agrochemical templates could lead to compounds with improved efficacy, altered selectivity, or different environmental profiles. Further research in this area could unveil novel applications for this versatile building block.
Strategies for Incorporating the 5-Chloro-1,3-benzodioxole (B1345674) Scaffold into Complex Molecular Architectures
Several synthetic strategies can be employed to incorporate the 5-Chloro-1,3-benzodioxole scaffold into more complex molecules, primarily leveraging the reactivity of the 4-carbaldehyde group.
Reactions Involving the Aldehyde Functionality:
Condensation Reactions: The aldehyde group can undergo condensation reactions with various nucleophiles. For instance, Knoevenagel condensation with active methylene (B1212753) compounds can lead to the formation of α,β-unsaturated systems, which are versatile intermediates for further transformations.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides a direct route to substituted amines, a common functional group in many bioactive molecules.
Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde allows for the formation of secondary alcohols, introducing new carbon-carbon bonds and stereocenters.
Wittig and Related Reactions: These reactions are highly effective for the formation of alkenes with control over the geometry of the double bond.
Multicomponent Reactions:
The aldehyde functionality makes this compound an ideal candidate for multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of efficiency and atom economy. For example, it could potentially be used in Ugi or Passerini reactions to generate peptidomimetic structures or complex ester derivatives.
Cross-Coupling Reactions:
While the chlorine atom on the aromatic ring is generally not as reactive as a bromine or iodine atom in palladium-catalyzed cross-coupling reactions, under specific conditions, it could potentially participate in reactions like the Suzuki or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds, respectively. This would allow for the direct connection of the 5-Chloro-1,3-benzodioxole scaffold to other aromatic or aliphatic moieties.
The strategic combination of these synthetic methods provides a powerful toolbox for chemists to incorporate the unique this compound scaffold into a wide array of complex and potentially bioactive molecules.
Conclusions and Future Research Directions
Summary of Seminal Research Findings Pertaining to 5-Chloro-1,3-benzodioxole-4-carbaldehyde
The most significant breakthrough associated with this compound is its integral role as a key intermediate in the synthesis of Saracatinib (AZD0530). Saracatinib is a potent and selective dual inhibitor of c-Src and Abl kinases, which are enzymes implicated in cancer progression. The development of Saracatinib and its progression into clinical trials represents a landmark achievement in targeted cancer therapy.
The core structure of this compound provides a unique scaffold for the elaboration of the quinazoline core of Saracatinib. The benzodioxole moiety itself is a structural feature found in numerous bioactive natural products and synthetic compounds, often conferring favorable pharmacokinetic properties. The strategic placement of the chloro and carbaldehyde groups on the benzodioxole ring is crucial for the subsequent chemical transformations that lead to the final drug molecule.
While research focusing solely on this compound is limited, the extensive investigation into Saracatinib indirectly highlights the importance of this precursor. The successful synthesis and promising biological activity of Saracatinib have, in essence, defined the primary "seminal finding" related to its key building block.
Identification of Remaining Research Challenges and Unexplored Avenues in the Field
Despite its demonstrated utility, several research challenges and unexplored avenues remain in the study of this compound and its derivatives.
Synthetic Efficiency and Scalability: While the synthesis of 5-Chloro-1,3-benzodioxole (B1345674), a precursor to the carbaldehyde, has been reported, optimizing the formylation step to introduce the aldehyde group at the C4 position with high regioselectivity and yield on an industrial scale can be a challenge. Developing more efficient, cost-effective, and environmentally benign synthetic routes is an ongoing area of interest for process chemists.
Exploration of Chemical Reactivity: A thorough investigation of the chemical reactivity of the carbaldehyde group and the chloro-substituted aromatic ring could unveil novel synthetic pathways to a wider array of derivatives. For instance, exploring various condensation, oxidation, and reduction reactions involving the aldehyde functional group could lead to new classes of compounds with potentially interesting biological activities.
Limited Biological Profiling: The biological activity of this compound itself has not been extensively studied. While it is primarily viewed as a synthetic intermediate, it is possible that the compound itself or its simpler derivatives may possess intrinsic biological properties that are yet to be discovered. A systematic screening of this compound against various biological targets could reveal unexpected therapeutic potential.
Proposed Future Research Trajectories for this compound and its Advanced Derivatives
The future of research on this compound and its derivatives appears promising, with several exciting trajectories.
Design and Synthesis of Novel Kinase Inhibitors: Building on the success of Saracatinib, a primary future direction is the use of this compound as a scaffold to design and synthesize novel inhibitors of other clinically relevant kinases. The benzodioxole moiety can be systematically modified to explore structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic profiles against a panel of cancer-related kinases.
Development of Derivatives for Other Therapeutic Areas: The benzodioxole scaffold is known to be present in compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system effects. Future research could focus on leveraging this compound to create libraries of derivatives for screening in these other therapeutic areas. This diversification could lead to the discovery of new lead compounds for a variety of diseases.
Application in Materials Science: While the current focus is on its pharmaceutical applications, the unique electronic and structural features of this compound could also be of interest in the field of materials science. For example, its derivatives could be explored as components of organic light-emitting diodes (OLEDs), sensors, or other functional materials.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-1,3-benzodioxole-4-carbaldehyde with high purity?
- Methodological Answer : Multi-step synthesis is typically employed. A common approach involves halogenation of a benzodioxole precursor followed by formylation. For example, 1,3-benzodioxole derivatives can undergo chlorination using reagents like PCl₃ or SOCl₂ under controlled anhydrous conditions. Subsequent Vilsmeier-Haack formylation (using POCl₃ and DMF) introduces the aldehyde group. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Reaction progress should be monitored via TLC and confirmed by NMR (δ ~10 ppm for aldehyde proton) .
Q. Which spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Adjacent aromatic protons (benzodioxole) typically resonate between δ 6.5–7.5 ppm.
- IR Spectroscopy : A strong carbonyl stretch (C=O) around 1680–1720 cm⁻¹ confirms the aldehyde.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₈H₅ClO₃).
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Q. How can researchers optimize reaction conditions for derivatives of this compound?
- Methodological Answer : Use a factorial design of experiments (DoE) to test variables:
- Temperature : 25–80°C (higher temperatures may accelerate Cl substitution).
- Catalysts : Lewis acids (e.g., AlCl₃) for electrophilic substitutions.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance aldehyde reactivity.
Monitor yields via HPLC and characterize products using XRD or SC-XRD for stereochemical analysis .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disordered Cl atoms) be resolved for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL (via Olex2 or SHELXTL) to model disorder. Apply restraints (ISOR, DELU) to thermal parameters and occupancy refinement .
- Validation Tools : Check for twinning with PLATON’s TWINABS. Compare hydrogen-bonding patterns (e.g., C=O⋯H interactions) to Etter’s rules using Mercury .
Example data from a related compound (5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde):
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a, b, c (Å) | 7.214, 9.831, 12.456 |
| Resolution (Å) | 0.84 |
Q. What computational strategies predict the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices (f⁻) to identify electrophilic sites (aldehyde carbon).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions.
- MD Simulations : Solvent effects (e.g., DMSO) on reaction kinetics can be modeled using GROMACS.
Cross-reference with experimental kinetic data (e.g., rate constants for hydrazone formation) .
Q. How do steric and electronic effects influence regioselectivity in Cl-substituted benzodioxole derivatives?
- Methodological Answer :
- Hammett Analysis : Correlate σₚ values of substituents with reaction rates (e.g., Cl’s -I effect directs electrophiles to the 4-position).
- X-ray Topology : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., Cl⋯π contacts).
Example: In 5-Chloro-1,3-dimethylpyrazole-4-carbaldehyde, Cl participates in C–H⋯Cl hydrogen bonds (2.85 Å), stabilizing specific conformers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
